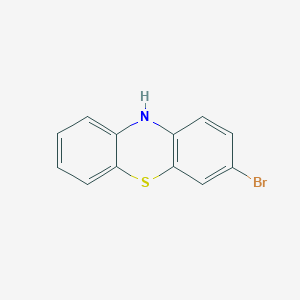

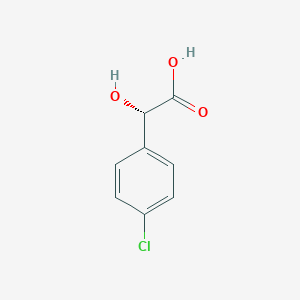

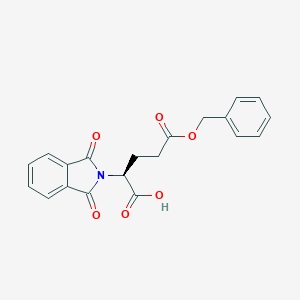

![molecular formula C8H7BrN2 B152556 3-bromo-1-metil-1H-pirrolo[2,3-b]piridina CAS No. 281192-91-4](/img/structure/B152556.png)

3-bromo-1-metil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

The compound 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic organic compound that features a pyrrolopyridine core structure. This structure is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom and a methyl group as substituents. The compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds has been reported in the literature. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of a related pyrrolopyridinium bromide followed by debenzylation . Although this synthesis pertains to a different isomer (pyrrolo[2,3-c]pyridine), the methodologies used could potentially be adapted for the synthesis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing insights into the molecular geometry and intermolecular interactions . These findings can provide a basis for understanding the structural characteristics of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives has been explored in various studies. Bromination reactions, as well as carbon-carbon coupling, are key transformations in the synthesis of such compounds . The presence of the bromine atom in 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine suggests that it could undergo similar reactions, serving as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives have been characterized using spectroscopic techniques and computational methods. For instance, novel pyridine derivatives were synthesized and their properties were investigated using density functional theory (DFT), UV-Vis analysis, and FT-IR spectroscopy . These studies provide valuable information on the electronic structure, reactivity, and potential applications of such compounds. The physical and structural properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones were also examined, highlighting the importance of hydrogen bonding .

Aplicaciones Científicas De Investigación

Inhibición de FGFR para terapia contra el cáncer

La familia de receptores del factor de crecimiento de fibroblastos (FGFR) juega un papel crucial en la progresión del cáncer. La activación anormal de las vías de señalización de FGFR está asociada con varios tipos de cáncer, incluidos el cáncer de mama, pulmón, próstata, vejiga e hígado. Los investigadores han desarrollado una serie de derivados de 1H-pirrolo[2,3-b]piridina dirigidos a FGFR. Entre ellos, compuesto 4h destaca por su potente actividad inhibitoria contra FGFR1, FGFR2 y FGFR3. Cabe destacar que presenta un bajo peso molecular, lo que lo convierte en un compuesto líder atractivo para una mayor optimización .

Inhibición de la proliferación de células de cáncer de mama

Estudios in vitro han demostrado que compuesto 4h inhibe eficazmente la proliferación de células de cáncer de mama. Además, induce la apoptosis en las células de cáncer de mama. Este hallazgo sugiere su potencial como agente terapéutico para el tratamiento del cáncer de mama .

Supresión de la migración y la invasión

El compuesto 4h también suprime significativamente las capacidades de migración e invasión de las células de cáncer de mama (células 4T1). Estos efectos son cruciales para prevenir la metástasis del cáncer y la invasión de los tejidos circundantes .

Interacciones moleculares

El anillo de 1H-pirrolo[2,3-b]piridina del compuesto 4h forma enlaces de hidrógeno con residuos específicos de aminoácidos en el sitio de unión de FGFR. Además, su motivo metoxi-fenilo ocupa un bolsillo hidrofóbico en el sitio de ATP, contribuyendo a su actividad inhibitoria .

Perspectivas de síntesis y optimización

El desarrollo de derivados de 1H-pirrolo[2,3-b]piridina dirigidos a FGFR es prometedor. Los investigadores pueden utilizar el compuesto 4h como punto de partida para una mayor optimización, con el objetivo de mejorar su eficacia y especificidad .

Propiedades químicas y seguridad

- Seguridad: Si bien este compuesto tiene aplicaciones terapéuticas potenciales, las consideraciones de seguridad son esenciales durante el desarrollo de fármacos .

En resumen, 3-bromo-1-metil-1H-pirrolo[2,3-b]piridina muestra promesa como inhibidor de FGFR con implicaciones para la terapia contra el cáncer. Sus interacciones moleculares únicas y sus efectos inhibitorios lo convierten en un área de investigación emocionante. Los investigadores continúan explorando su potencial en el desarrollo y la optimización de fármacos . Si desea más detalles o tiene alguna otra pregunta, ¡no dude en preguntar! 😊

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHFSEKDEABVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459433 | |

| Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

281192-91-4 | |

| Record name | 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-1-METHYL-7-AZAINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

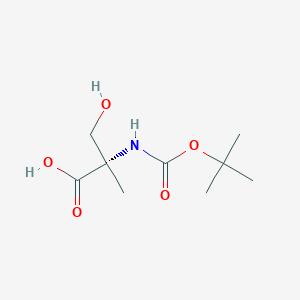

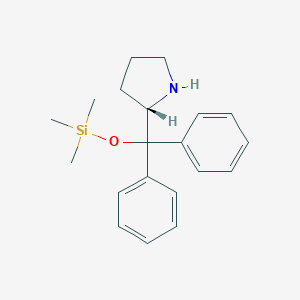

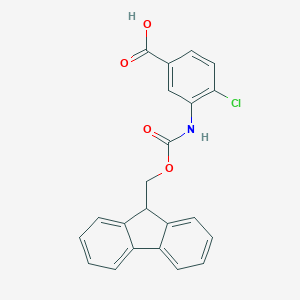

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)